N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N5O7S/c1-2-26(29(38)33-18-8-10-23-25(12-18)43-16-41-23)44-31-35-20-6-4-3-5-19(20)28-34-21(30(39)36(28)31)13-27(37)32-14-17-7-9-22-24(11-17)42-15-40-22/h3-12,21,26H,2,13-16H2,1H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOULZHMTMOLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C5=NC(C(=O)N53)CC(=O)NCC6=CC7=C(C=C6)OCO7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been synthesized and evaluated for various biological activities, including antibacterial, enzyme inhibitory, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and amination processes. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Antibacterial Activity
The compound has been tested against various bacterial strains. Results indicate that it exhibits moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values have been determined, showcasing its potential as an antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on important enzymes:
- Acetylcholinesterase (AChE) : It shows significant inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's.
- Urease : The compound demonstrates strong inhibition, which may be beneficial in treating infections caused by urease-producing bacteria .
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the exact pathways involved .
Case Studies
- Antibacterial Screening : A study conducted on synthesized derivatives of sulfonamide compounds, including the target compound, revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The most active compounds were identified through a series of MIC tests .
- Enzyme Inhibition Studies : In a comparative study involving various sulfonamide derivatives, N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine was found to be one of the most potent AChE inhibitors among the tested compounds .
Data Table
Comparison with Similar Compounds
Thiazol-2-amine Derivatives (C1–C31)
Compounds such as 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines (e.g., C7, C16, C27) exhibit potent antitumor activity against HeLa, A549, and MCF-7 cell lines, with IC50 values ranging from 2.06 to 3.52 μM . These compounds share the benzo[d][1,3]dioxol group but differ in their heterocyclic cores (thiazole vs. imidazoquinazolinone). The thiazole ring enables planar interactions with targets, whereas the imidazoquinazolinone core in the target compound may enhance binding affinity due to increased conformational rigidity .
Pyrrolidine-Based Analogues (ABT-627)
ABT-627, a pyrrolidine derivative with a benzo[d][1,3]dioxol group, acts as an endothelin receptor antagonist . Its structure includes a carboxylic acid group for hydrogen bonding, contrasting with the thio-butanamide linker in the target compound. This difference likely influences solubility and target specificity, as thioether linkages can enhance membrane permeability .
Thiazolidinone Derivatives
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide () contains a thiazolidinone ring linked to a benzo[d][1,3]dioxol group. The thiazolidinone moiety is associated with antidiabetic and antimicrobial activities, but the absence of a quinazolinone core limits its utility in oncology compared to the target compound .
Bioactivity and Target Profiles
Mechanistic Insights from Molecular Networking and Docking
Molecular networking () reveals that compounds with benzo[d][1,3]dioxol groups cluster together due to shared fragmentation patterns (cosine scores >0.8). However, the target compound’s imidazoquinazolinone core may produce distinct MS/MS spectra, reducing similarity to thiazole or pyrrolidine analogues . Docking studies () indicate that minor structural variations, such as replacing a thiazole with a quinazolinone, significantly alter binding affinities. For example, the target compound’s sulfur atom in the thioether linker may form stronger van der Waals interactions compared to oxygen in ABT-627 .
Crystallographic and Spectroscopic Comparisons
X-ray crystallography () and NMR () highlight conformational differences. The imidazoquinazolinone core’s planar structure contrasts with the puckered thiazolidinone ring (), affecting packing patterns and solubility. NMR shifts in regions A (positions 39–44) and B (positions 29–36) () could help differentiate the target compound from analogues like ABT-625.
Research Findings and Implications
- Antitumor Potential: Thiazol-2-amine analogues () suggest the target compound may exhibit IC50 values <5 μM, but its imidazoquinazolinone core could improve selectivity via unique protein interactions .
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step functionalization of the quinazolinone core, as seen in ABT-627’s synthesis (), which involves hydrogenation and amide coupling .
- ADMET Considerations : The thioether linker may enhance metabolic stability compared to ester or amide linkages in analogues (), but in vitro assays are needed to confirm this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
